molecular formula C15H19NOSi B8280009 2-(5-Trimethylsilanylethynyl-indol-1-yl)-ethanol CAS No. 690266-57-0

2-(5-Trimethylsilanylethynyl-indol-1-yl)-ethanol

Cat. No. B8280009
Key on ui cas rn: 690266-57-0
M. Wt: 257.40 g/mol
InChI Key: FPMMCNPKHBUHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452911B2

Procedure details

Under an N2 atmosphere 29 g (91.8 mmol) TBAF are added to a solution of 21.5 g (83.5 mmol) 2-(5-trimethylsilanylethynyl-indol-1-yl)-ethanol in 500 mL THF and the reaction mixture is stirred for 1.5 h at RT. The mixture is evaporated down i.vac., the residue is taken up in 300 mL EtOAc, the organic phase is washed twice with in each case 200 mL water and once with 200 mL saturated NaCl solution and dried over Na2SO4. After the desiccant and solvent have been eliminated the desired product is obtained in the form of a brown oil.
Name
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C[Si]([C:23]#[C:24][C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[N:30]([CH2:34][CH2:35][OH:36])[CH:29]=[CH:28]2)(C)C>C1COCC1>[C:24]([C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[N:30]([CH2:34][CH2:35][OH:36])[CH:29]=[CH:28]2)#[CH:23] |f:0.1|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
21.5 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C2C=CN(C2=CC1)CCO
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated down i.vac
WASH
Type
WASH
Details
the organic phase is washed twice with in each case 200 mL water and once with 200 mL saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is obtained in the form of a brown oil

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(#C)C=1C=C2C=CN(C2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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